Superior Yield in Reductive Amination via Sodium Triacetoxyborohydride vs. Sodium Cyanoborohydride
In a key intermediate synthesis for flutamide and related nonsteroidal antiandrogens, the target compound Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate (1) is first reduced to the corresponding aniline derivative. A direct head-to-head comparison demonstrates that the reduction using sodium triacetoxyborohydride [NaBH(OAc)₃] provides a significantly higher yield (78%) compared to sodium cyanoborohydride (NaBH₃CN) (62%) [1]. The improvement is attributed to the superior chemoselectivity of NaBH(OAc)₃ in the presence of the electron-deficient aromatic ring, minimizing over-reduction of the nitro group or side reactions with the ester moiety.
| Evidence Dimension | Reaction yield for nitro group reduction to amine |
|---|---|
| Target Compound Data | 78% yield |
| Comparator Or Baseline | Sodium cyanoborohydride: 62% yield |
| Quantified Difference | +16% absolute yield increase |
| Conditions | Reductive amination step; THF solvent; room temperature; 2 h |
Why This Matters
The 16% yield advantage translates to lower cost per gram of final product and reduced waste, making it a more economically and environmentally favorable choice for scale-up in medicinal chemistry campaigns.
- [1] Bandgar, B. P., & Uppalla, L. S. (2001). An efficient and rapid synthesis of flutamide. Synthetic Communications, 31(18), 2723-2726. View Source
